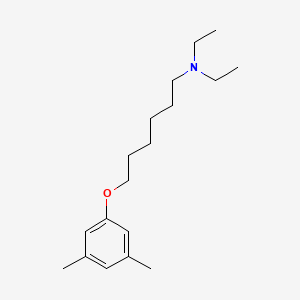![molecular formula C16H24FNO B4934755 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)
1-[6-(4-fluorophenoxy)hexyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-fluorophenoxy)hexyl]pyrrolidine, also known as fluorophenylpyrrolidine, is a synthetic compound that belongs to the class of designer drugs known as cathinones. It is a psychoactive substance that has been used for recreational purposes due to its stimulant and euphoric effects. However, its potential for abuse and addiction has led to its classification as a controlled substance in many countries.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine in lab experiments include its ability to mimic the effects of other stimulants such as cocaine and amphetamines. This allows researchers to study the mechanisms of action of these drugs and develop new treatments for addiction. However, the limitations of using this compound include its potential for abuse and addiction, which can make it difficult to control in a laboratory setting.
Future Directions
There are several future directions for research on 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine. One area of interest is the development of new treatments for addiction, based on the drug's mechanism of action as a dopamine and norepinephrine reuptake inhibitor. Another area of research is the study of the long-term effects of the drug on the brain and body, including its potential for neurotoxicity and other adverse health effects. Additionally, new synthetic methods for producing the compound may be developed to improve its purity and reduce the risk of contamination.
Synthesis Methods
The synthesis method of 1-[6-(4-fluorophenoxy)hexyl]pyrrolidine involves the reaction of 4-fluorophenol with 1-bromohexane in the presence of potassium carbonate to form 6-(4-fluorophenoxy)hexyl bromide. This intermediate product is then reacted with pyrrolidine in the presence of potassium hydroxide to form this compound.
Scientific Research Applications
1-[6-(4-fluorophenoxy)hexyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased energy. However, prolonged use of the drug can lead to tolerance, dependence, and addiction.
Properties
IUPAC Name |
1-[6-(4-fluorophenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c17-15-7-9-16(10-8-15)19-14-6-2-1-3-11-18-12-4-5-13-18/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPRKAVIGYTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-phenyl-3-pyrazolidinone](/img/structure/B4934674.png)



![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)



![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)
